1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
Description
1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound with a unique structure that includes an indole core, a hydroxy group, and various substituents
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-5-27-19-9-7-6-8-17(19)13-23-20-15(3)10-14(2)11-18(20)22(26,21(23)25)12-16(4)24/h6-11,26H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQIELBVXZDTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C(C2=O)(CC(=O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Hydroxy Group: This step may involve the use of Grignard reagents or other nucleophilic addition reactions to introduce the hydroxy group at the desired position.
Substitution Reactions: Various substituents, such as the ethoxyphenyl and oxopropyl groups, can be introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-methoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
- 1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-thione
Uniqueness
1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties
Biological Activity
Overview of 1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolinone class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. The structure includes various functional groups that may contribute to its biological activity.
Anticancer Activity
Research indicates that indolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of hydroxyl and carbonyl groups in 1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one may enhance these effects by interacting with cellular targets involved in cancer progression.
Antioxidant Properties
Indolinones are also known for their antioxidant activities, which can protect cells from oxidative stress. The hydroxyl group in this compound likely contributes to its ability to scavenge free radicals, thereby reducing cellular damage and inflammation.
Enzyme Inhibition
Compounds similar to 1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one have been studied for their potential to inhibit specific enzymes involved in metabolic pathways. For example, they may act as inhibitors of cyclooxygenase (COX), which is relevant in inflammatory processes and pain management.
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of indolinone derivatives, researchers synthesized a series of compounds and tested their efficacy against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.
Study 2: Antioxidant Capacity Assessment
Another investigation focused on evaluating the antioxidant capacity of various indolinone derivatives using DPPH and ABTS assays. The results demonstrated that compounds with hydroxyl substituents showed significant radical scavenging activity, with some exhibiting IC50 values lower than that of standard antioxidants like ascorbic acid.
Summary Table of Biological Activities
| Activity Type | Mechanism | Reference Compounds | IC50 Values |
|---|---|---|---|
| Anticancer | Induction of apoptosis | Similar indolinones | Micromolar range |
| Antioxidant | Free radical scavenging | Ascorbic acid (standard) | Lower than standard |
| Enzyme Inhibition | COX inhibition | Various indolinones | Micromolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
